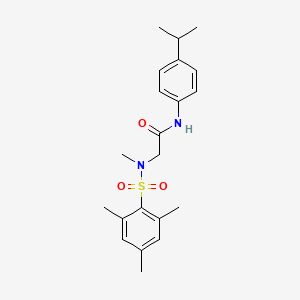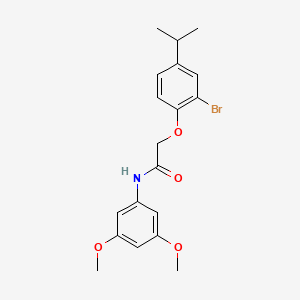
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Overview
Description
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, also known as MIGly or Methylglycinamide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide exerts its effects through the modulation of various molecular targets. In neuroscience, this compound has been shown to bind to the glycine site of NMDA receptors, which enhances the activity of the receptor and promotes the formation of new synapses. In cancer research, this compound inhibits the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth and metastasis. In drug discovery, this compound serves as a scaffold for the development of new compounds with potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve learning and memory processes. In cancer research, this compound has been shown to inhibit tumor growth and metastasis. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide has several advantages and limitations for lab experiments. One advantage is its ability to modulate various molecular targets, which makes it a versatile compound for scientific research. Another advantage is its relatively low toxicity, which makes it a safe compound to work with in the lab. One limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its relatively high cost, which can limit its use in some labs.
Future Directions
There are several future directions for the scientific research of N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide. One direction is the development of new compounds based on the this compound scaffold with potential therapeutic applications. Another direction is the investigation of this compound's effects on other molecular targets and its potential applications in other fields such as immunology and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to its potential use as a therapeutic agent in the future.
Conclusion:
In conclusion, this compound is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to modulate various molecular targets and its relatively low toxicity make it a promising compound for further investigation. While there are limitations to its use in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
Scientific Research Applications
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. In cancer research, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
properties
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-14(2)18-7-9-19(10-8-18)22-20(24)13-23(6)27(25,26)21-16(4)11-15(3)12-17(21)5/h7-12,14H,13H2,1-6H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHNUOZEVPNNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B3547450.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3547454.png)
![{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}methanol](/img/structure/B3547458.png)
![2-(2-bromo-4-isopropylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B3547464.png)
![ethyl 4-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3547484.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3547487.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3547490.png)

![6-{[2-(benzylsulfonyl)ethyl]thio}-5-cyano-2-methyl-N,4-diphenylnicotinamide](/img/structure/B3547515.png)
![methyl (4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547525.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B3547535.png)

![1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3547553.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B3547560.png)